molecular formula C7H6N2 B8789870 3-(Cyanomethylene)cyclobutanecarbonitrile

3-(Cyanomethylene)cyclobutanecarbonitrile

Cat. No.: B8789870
M. Wt: 118.14 g/mol
InChI Key: FIQUORCYNLUYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyanomethylene)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

3-(cyanomethylidene)cyclobutane-1-carbonitrile

InChI

InChI=1S/C7H6N2/c8-2-1-6-3-7(4-6)5-9/h1,7H,3-4H2

InChI Key

FIQUORCYNLUYSF-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=CC#N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1 M of potassium tert-butoxide in THF (67.4 mL) at 0° C. was added dropwise a solution of diethyl cyanomethylphosphonate (11.4 mL, 0.0706 mol) in tetrahydrofuran (100 mL, 1 mol). The reaction mixture was warmed up to room temperature and cooled to 0° C. again. To the resulting mixture, a solution of 3-oxocyclobutanecarbonitrile (6.10 g, 0.0641 mol) in tetrahydrofuran (20 mL, 0.2 mol) was added. The reaction mixture was allowed to warm up to room temperature and stirred for 2 hours. After quenching with water, the mixture was extracted with EtOAc. The combined organic layers were dried and concentrated. The residue was purified by flash silica gel column, eluting with 0-10% MeOH/dichloromethane to give the titled product (5.40 g, 71.26%). LCMS (M+Na) 141.3. 1H NMR (400 MHz, CDCl3): δ 5.30 (1H, m), 3.40 (2H, m), 3.14 (3H, m) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
67.4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
71.26%

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